N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
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Overview
Description
N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Mode of Action
N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide interacts with its target, ALK5, by inhibiting its autophosphorylation . This specific inhibition of ALK5 provides a novel method for controlling the development of cancers and fibrotic diseases .
Biochemical Pathways
The compound affects the TGF-β signaling pathway, which is involved in a variety of cellular functions, including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions. By inhibiting ALK5, the compound disrupts this pathway, potentially leading to the inhibition of tumor growth and fibrosis .
Result of Action
The result of the compound’s action is the inhibition of ALK5 autophosphorylation, which can lead to the inhibition of cell activity . This can potentially control the development of cancers and fibrotic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide typically involves multi-step organic reactions. One common approach is to start with isonicotinic acid, which undergoes esterification to form isonicotinic acid methyl ester. This intermediate is then subjected to nucleophilic substitution with benzyloxyamine to introduce the benzyloxy group. The final step involves the protection of the hydroxyl group using tetrahydropyran under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(benzyloxy)-isonicotinamide: Lacks the tetrahydropyran ring, making it less sterically hindered.
N-(benzyloxy)-2-hydroxyisonicotinamide: Contains a hydroxyl group instead of the tetrahydropyran ring, altering its reactivity and solubility.
Uniqueness
N-(benzyloxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is unique due to the presence of the tetrahydropyran ring, which provides additional steric bulk and potential for specific interactions with biological targets. This structural feature can enhance its selectivity and potency in various applications.
Properties
IUPAC Name |
2-(oxan-4-yloxy)-N-phenylmethoxypyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-18(20-23-13-14-4-2-1-3-5-14)15-6-9-19-17(12-15)24-16-7-10-22-11-8-16/h1-6,9,12,16H,7-8,10-11,13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLMQTJERKKMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NOCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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